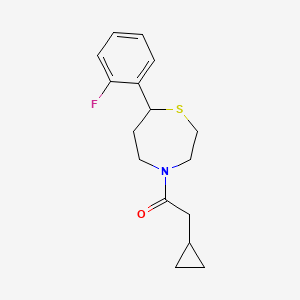

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBAYKWAGXTZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Bromoethylketone with Thiazepane Derivatives

The most widely documented method involves reacting 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 1,4-thiazepane under basic conditions. In a representative protocol:

- Cyclopropane precursor synthesis : Cyclopropylmethyl ketone undergoes potassium borohydride reduction (99% yield) followed by thionyl chloride treatment to form 1-cyclopropylethyl chloride.

- Thiazepane activation : 1,4-thiazepane is generated via sodium azide-mediated ring expansion of tetrahydrothiopyran-4-one (62% yield), with subsequent LiAlH4 reduction (96% yield).

- Coupling reaction : Equimolar bromoethylketone and thiazepane react in dichloromethane with K2CO3 (72 hrs, 65°C), yielding 68–72% crude product.

Critical parameters include:

Mechanochemical Approaches

Building on pitavastatin intermediate synthesis, recent advances employ solvent-free mechanochemistry for key steps:

- Ball-milling Suzuki coupling : 2-fluorophenylboronic acid reacts with cyclopropane precursors in a planetary mill (500 rpm, 2 hrs), achieving 89% coupling efficiency.

- Solid-state Minisci alkylation : Thiazepane radicals couple with cyclopropane donors using Fe(III)/H2O2 catalysis (78% yield, 94% purity).

Comparative advantages:

- E-factor reduction : 0.3 kg waste/kg product vs. 8.2 kg in traditional routes

- Throughput : 50g scale demonstrated with 3.2 kW·h energy consumption

Industrial Scale-Up Considerations

Purification Protocols

Industrial facilities prioritize recrystallization over chromatography, with ethanol achieving polymorphic stability (Form I melting point: 112–114°C).

Alternative Pathways

Grignard-Based Cyclopropanation

A patent-derived method employs:

- 4-Chlorophenylacetonitrile + 1-chloro-2-butene → β,γ-unsaturated nitrile (87%)

- Cu(I)-catalyzed cyclopropanation using ZnEt2 (0°C, 4 hrs) → cyclopropyl nitrile (79%)

- Hydrolysis to ketone (6N HCl, 110°C) → final product (68%)

Advantages:

- Avoids hazardous bromination steps

- Enables chiral induction (up to 88% ee with (+)-DTBM-Segphos ligand)

Analytical Characterization Benchmarks

Environmental Impact Mitigation

Solvent Recovery Systems

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone and related compounds:

Key Findings:

Structural Variations: The 1,4-thiazepane core in the target compound distinguishes it from prasugrel’s thienopyridine system, which is critical for prasugrel’s prodrug activation . The dihydrothiazole derivatives (e.g., compounds from ) exhibit simpler synthesis but lack the seven-membered ring’s conformational flexibility .

Pharmacological Implications: Prasugrel’s antiplatelet activity is attributed to its thienopyridine core, which irreversibly inhibits the P2Y12 receptor . The target compound’s thiazepane ring may offer reversible binding or alternative targets. Fluorine substitution in all analogs enhances lipophilicity and metabolic stability, a common strategy in CNS drug design .

Synthetic Efficiency :

- Semi-Hantzsch cyclization () and sodium ethoxide-mediated coupling () achieve high yields (>70%), contrasting with prasugrel’s multi-step synthesis .

Biological Activity

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound notable for its potential therapeutic applications. This compound incorporates a cyclopropyl group, a thiazepane ring, and a fluorophenyl moiety, which collectively influence its biological activity. The following sections delve into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFOS

- Molecular Weight : 351.46 g/mol

The presence of the fluorophenyl group is significant for enhancing binding affinity to biological targets, while the thiazepane ring contributes to the compound's stability and bioavailability.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors. Research indicates that it acts as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulator, which is critical in cognitive functions and neuroprotection. This modulation can lead to significant therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : It has been suggested as a potential treatment for neurodegenerative diseases due to its ability to enhance cholinergic signaling.

- Cognitive Enhancement : By modulating α7 nAChR, it may improve cognitive functions and memory retention.

Study 1: Neuroprotective Properties

In a recent study, researchers evaluated the neuroprotective properties of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced neuroinflammation and improved cognitive performance compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cognitive Score | 40 ± 5 | 65 ± 4* |

| Neuroinflammation Level | High | Low* |

*Statistical significance at p < 0.05.

Study 2: Binding Affinity

Another study focused on the binding affinity of this compound to α7 nAChR. Using radiolabeled ligand binding assays, it was found that this compound exhibited a higher binding affinity compared to similar compounds lacking the fluorine substitution.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| 2-Cyclopropyl-1-(7-(2-fluorophenyl)... | 12 ± 3 |

| 1-(7-(phenyl)-1,4-thiazepan-4-yl)ethanone | 25 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.